molecular formula C8H5F3N2 B152650 7-(Trifluoromethyl)-1H-indazole CAS No. 885694-00-8

7-(Trifluoromethyl)-1H-indazole

Cat. No. B152650
CAS RN: 885694-00-8
M. Wt: 186.13 g/mol
InChI Key: NCLVEPKBXAQQDN-UHFFFAOYSA-N
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Description

Metal-Free Trifluoromethylation of Indazoles

A novel method for the direct trifluoromethylation of indazoles has been developed, utilizing sodium trifluoromethanesulfinate and tert-butyl hydroperoxide under metal-free conditions. This approach has successfully produced a variety of trifluoromethylated indazole compounds with moderate to good yields. The process is believed to follow a radical mechanism, expanding the library of trifluoromethylated products with diverse functionalities .

The Structure of Fluorinated Indazoles

The impact of fluorine substitution on the supramolecular structure of NH-indazoles has been explored through X-ray crystallography and multinuclear magnetic resonance spectroscopy. Specifically, the structures of three NH-indazoles, including 3-trifluoromethyl-1H-indazole, have been determined. The introduction of trifluoromethyl groups leads to the formation of catemers in a chiral space group, representing the first instance of indazoles crystallizing as helices with a three-fold screw axis. The study provides insights into the behavior of these molecules based on supramolecular interactions and computational calculations .

Synthesis and Spectroscopy of Fluorinated Indazoles

The synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has been achieved through a reaction that deviated from the expected formation of azine, leading to the indazole via a hydrazone intermediate. Characterization of the compound was performed using various spectroscopic techniques. Ab initio quantum theory and density functional methods were employed to study the geometry and electrostatic properties of the indazole and its derivatives. The study provides a detailed analysis of the molecular structure and electronic properties, contributing to the understanding of the behavior of fluorinated indazoles .

Inhibitory Effects of 7-Substituted-Indazoles on Nitric Oxide Synthases

A series of 7-substituted-indazoles have been synthesized and evaluated for their inhibitory effects on nitric oxide synthases (NOS). Among these, 1H-indazole-7-carbonitrile has shown significant potency and selectivity, particularly towards constitutive NOS. The study also highlights the potential of further substituting the indazole ring to enhance inhibitory effects. The findings are supported by X-ray structures, which provide insights into the binding features of these inhibitors at the active site of NOS .

Regioselective C3-H Trifluoromethylation of 2H-Indazole

A regioselective C3-H trifluoromethylation of 2H-indazole has been achieved using visible-light-promoted photoredox catalysis under metal-free conditions. This method utilizes a radical mechanism and a hypervalent iodine reagent to produce a range of trifluoromethylated indazoles. The process highlights a practical approach to synthesizing biologically active compounds and useful building blocks .

Physical and Chemical Properties Analysis

The studies mentioned provide a comprehensive understanding of the synthesis, molecular structure, and chemical reactions of 7-(Trifluoromethyl)-1H-indazole and related compounds. The physical and chemical properties of these compounds, such as their crystal structures, hydrogen bonding patterns, and electronic properties, have been elucidated through experimental and computational methods. These properties are crucial for the development of indazole derivatives as potential pharmaceuticals and materials with specific functionalities .

Scientific Research Applications

1. Structural Analysis and Supramolecular Interactions

7-(Trifluoromethyl)-1H-indazole has been studied for its unique structural properties. Teichert et al. (2007) explored the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, through X-ray crystallography and magnetic resonance spectroscopy. This compound is a 1H-tautomer and forms chiral catemers in the crystal, displaying helices with a three-fold screw axis. These findings are significant in understanding the supramolecular interactions and structural behavior of fluorinated indazoles (Teichert et al., 2007).

2. Synthesis of Indazole Scaffolds

This compound is a key building block in the synthesis of novel indazole scaffolds. Cottyn et al. (2007) reported the synthesis of diverse indazole scaffolds, including 7-OTf-1H-indazole and 7-iodo-1H-indazole, using this compound. These compounds are potent in divergent syntheses of indazoles via palladium cross-coupling reactions, highlighting their importance in synthetic chemistry (Cottyn et al., 2007).

3. Photoluminescence and Quantum Efficiency

In the field of photoluminescence, Bhat and Iftikhar (2019) synthesized high quantum efficiency mononuclear complexes involving this compound. These complexes show significant potential in applications like organic light-emitting diodes (OLEDs) and other photoluminescent technologies (Bhat & Iftikhar, 2019).

4. Antimicrobial Applications

Panda et al. (2022) examined the impact of the indazole scaffold, including derivatives of this compound, as antibacterial and antifungal agents. Their research highlights the potential of these compounds in addressing microbial resistance, offering new avenues in the development of antimicrobial agents (Panda et al., 2022).

5. Applications in Organic Synthesis

The trifluoromethyl group in this compound plays a crucial role in organic synthesis. Murugan et al. (2019) developed a metal-free trifluoromethylation method for indazoles, demonstrating the compound's utility in creating biologically active compounds and useful building blocks in organic chemistry (Murugan et al., 2019).

Mechanism of Action

The mechanism of action of trifluoromethyl compounds often involves the inhibition of viral replication. Trifluoromethyl compounds get incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate .

Safety and Hazards

Trifluoromethyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

The future directions in the field of trifluoromethylation reactions aim towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

7-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVEPKBXAQQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605312
Record name 7-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885694-00-8
Record name 7-(Trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885694-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-3-trifluoromethylbenzaldehyde (5 g, 26 mmol)), hydrazine hydrate (8.3 mL, 260 mmol) and DMAP (3.17 g, 26 mmol.) in 10 mL pyridine was heated at 100° C. for 24 hours. The cool reaction mixture was partitioned with EtOAc and 1 N HCl. The organic phase was washed with brine and dried with anhydrous sodium sulfate (Na2SO4). The organic phase was concentrated in vacuo to give 4.5 g of product. The crude product was recrystallized from Et2O/hexane to give the title compound (3.6 g, white solid, mp 90° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?

A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.

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